REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[C:2]=1[CH3:8].OO.[S:11](=[O:15])(=[O:14])([OH:13])[OH:12]>C(O)(=O)C>[CH3:8][C:2]1[C:3]([CH3:7])=[CH:4][CH:5]=[CH:6][N+:1]=1[O-:12].[S:11](=[O:13])(=[O:12])([OH:15])[OH:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C(=CC=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
p-formaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at about 40° C
|
Type
|
CUSTOM
|
Details
|
to react at 105° C. for about 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
ADDITION
|
Details
|
followed by addition of 5.0 g
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
for about 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
followed by addition of 150 g
|
Type
|
DISTILLATION
|
Details
|
The resultant mixture was subjected to distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to evaporate the glacial acetic acid off
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=[N+](C=CC=C1C)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[C:2]=1[CH3:8].OO.[S:11](=[O:15])(=[O:14])([OH:13])[OH:12]>C(O)(=O)C>[CH3:8][C:2]1[C:3]([CH3:7])=[CH:4][CH:5]=[CH:6][N+:1]=1[O-:12].[S:11](=[O:13])(=[O:12])([OH:15])[OH:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C(=CC=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
p-formaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at about 40° C
|
Type
|
CUSTOM
|
Details
|
to react at 105° C. for about 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
ADDITION
|
Details
|
followed by addition of 5.0 g
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
for about 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
followed by addition of 150 g
|
Type
|
DISTILLATION
|
Details
|
The resultant mixture was subjected to distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to evaporate the glacial acetic acid off
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=[N+](C=CC=C1C)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |